

(1S,3R)-3-Aminocyclohexanecarboxylic Acid

NMR and HRMS analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1S,3R)-3-Aminocyclohexanecarboxylic Acid

Cat. No.: B1241999

[Get Quote](#)

An In-depth Technical Guide to the NMR and HRMS Analysis of **(1S,3R)-3-Aminocyclohexanecarboxylic Acid**

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) analysis of **(1S,3R)-3-Aminocyclohexanecarboxylic Acid**. Tailored for researchers, scientists, and professionals in drug development, this document details the key spectroscopic data, experimental protocols, and data analysis workflows essential for the structural elucidation and verification of this compound.

Spectroscopic and Mass Spectrometric Data

The structural identity of **(1S,3R)-3-Aminocyclohexanecarboxylic Acid**, a conformationally restricted analogue of γ -aminobutyric acid (GABA), has been confirmed through NMR and HRMS techniques^[1]. The compound exists as a zwitterion, containing both an ammonium and a carboxylate group^[1]. The quantitative data obtained from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The ^1H and ^{13}C NMR data were acquired in Deuterium Oxide (D_2O).

Table 1: ^1H NMR Data for **(1S,3R)-3-Aminocyclohexanecarboxylic Acid**

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment (Tentative)
3.19–3.26	m	1H	CH-NH ₃ ⁺
2.16–2.28	m	2H	CH-COOH, CH ₂ (axial)
1.89–2.03	m	3H	Cyclohexane Ring CH ₂
1.27–1.50	m	4H	Cyclohexane Ring CH ₂

Source: 300 MHz
NMR in D₂O[1]

Table 2: ^{13}C NMR Data for **(1S,3R)-3-Aminocyclohexanecarboxylic Acid**

Chemical Shift (δ) ppm	Assignment (Tentative)
183.96	C=O (Carboxylate)
49.91	C-NH ₃ ⁺
45.02	C-COOH
33.55	Cyclohexane Ring CH ₂
29.89	Cyclohexane Ring CH ₂
28.48	Cyclohexane Ring CH ₂
23.30	Cyclohexane Ring CH ₂

Source: 75 MHz NMR in D₂O[1]

High-Resolution Mass Spectrometry (HRMS) Data

HRMS analysis confirms the elemental composition of the molecule by providing a highly accurate mass measurement.

Table 3: HRMS Data for **(1S,3R)-3-Aminocyclohexanecarboxylic Acid**

Parameter	Value
Molecular Formula	C ₇ H ₁₃ NO ₂
Calculated Mass [M-H] ⁻	142.0863
Found Mass [M-H] ⁻	142.0859
Source:[1]	

Experimental Protocols

Detailed methodologies for acquiring NMR and HRMS data are crucial for reproducibility and data integrity. The following protocols are based on established practices for the analysis of small organic molecules.

NMR Spectroscopy Protocol

Sample Preparation:

- Accurately weigh approximately 5-10 mg of pure **(1S,3R)-3-Aminocyclohexanecarboxylic Acid**.
- Dissolve the sample in approximately 0.6-0.7 mL of Deuterium Oxide (D₂O, 99.9%).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- Instrumentation: A standard NMR spectrometer (e.g., Bruker, JEOL) operating at a field strength of 300 MHz or higher for ¹H nuclei is recommended[1][2].
- ¹H NMR:

- Tune and match the probe for the ^1H frequency.
- Acquire a one-dimensional ^1H spectrum at ambient probe temperature.
- Use the residual water signal for referencing the chemical shift scale.

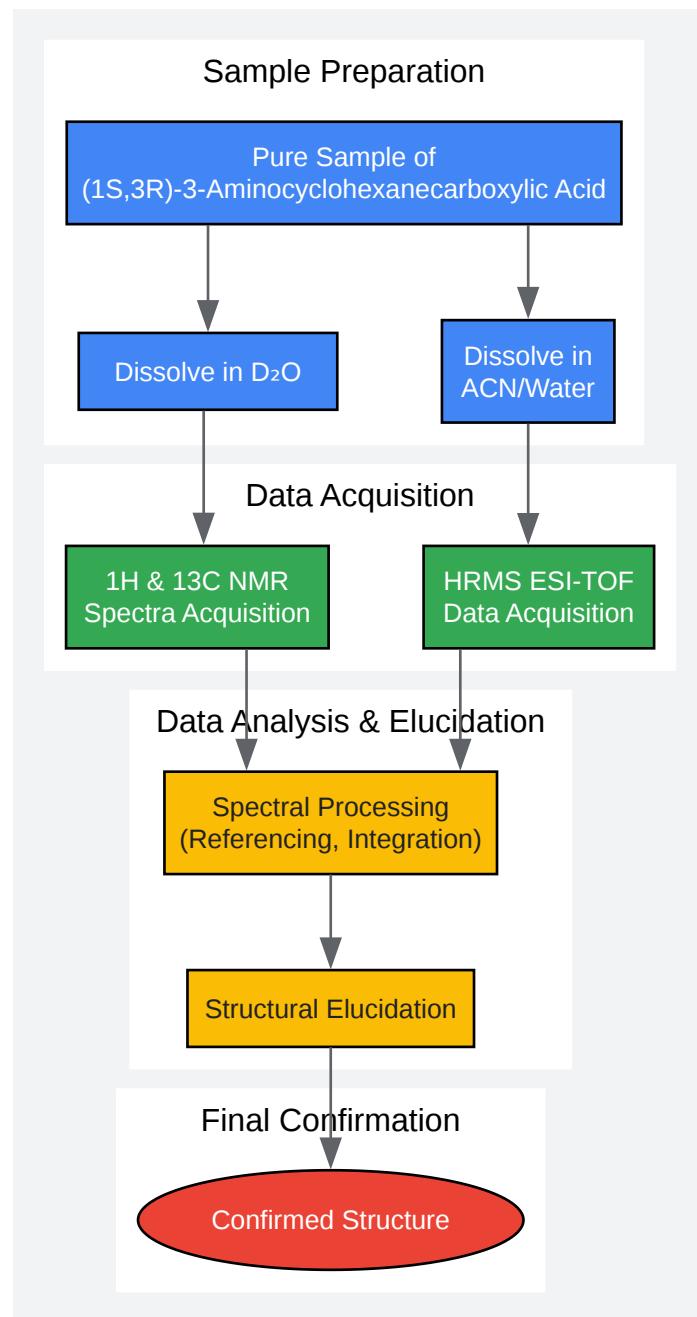
- ^{13}C NMR:
 - Tune and match the probe for the ^{13}C frequency.
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Reference the spectrum using an internal or external standard, or based on the solvent signal.
 - A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio[3].

High-Resolution Mass Spectrometry (HRMS) Protocol

Sample Preparation:

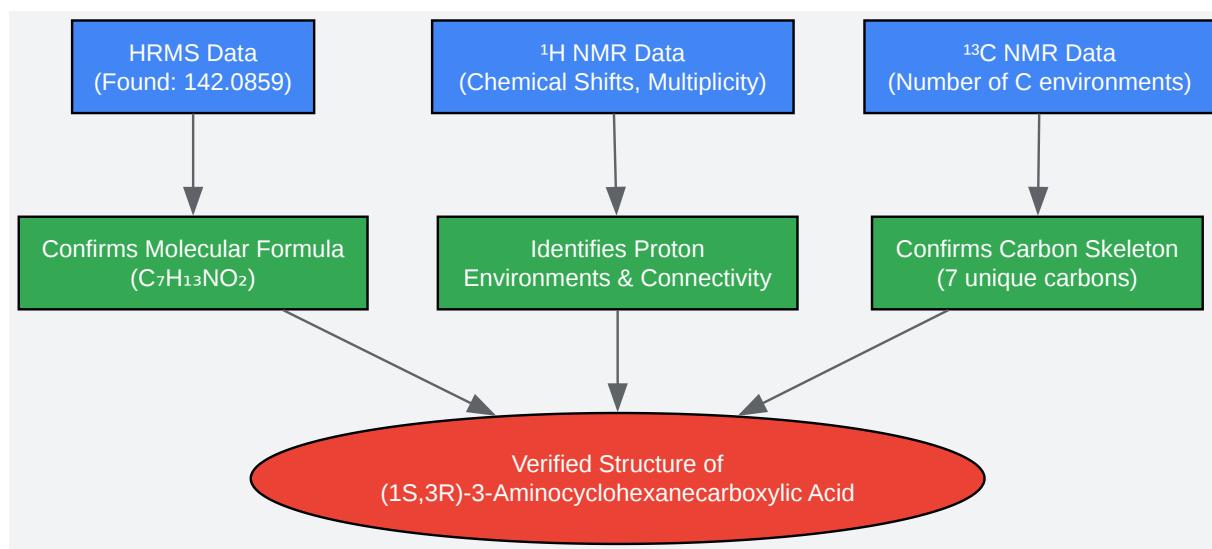
- Ensure the sample of **(1S,3R)-3-Aminocyclohexanecarboxylic Acid** is of high purity, as confirmed by NMR or other chromatographic techniques[4].
- Prepare a stock solution by dissolving a small amount (~1 mg) of the sample in a suitable HPLC-grade solvent (e.g., a mixture of water and acetonitrile)[4][5].
- Dilute the stock solution to a final concentration appropriate for ESI-MS analysis (typically in the low $\mu\text{g/mL}$ to ng/mL range).
- For positive ion mode analysis, a small amount of an acid like formic acid (0.1%) can be added to the final solution to promote protonation[4].

Data Acquisition:


- Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is

typically used[4].

- Analysis:
 - Infuse the sample solution directly or via an LC system into the ESI source.
 - Acquire data in the appropriate ion mode (positive or negative) over a suitable mass range. The reference data was collected for the deprotonated molecule $[M-H]^-$ [1].
 - Use an appropriate lock mass or internal calibrant to ensure high mass accuracy (typically below 5 ppm)[4].


Visualization of Workflows and Logic

Diagrams created using Graphviz illustrate the logical flow of the analytical process, from initial sample handling to final structural confirmation.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for NMR and HRMS analysis.

[Click to download full resolution via product page](#)

Caption: Logical flow for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (1S,3R)-3-Ammoniocyclohexanecarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. chem.uiowa.edu [chem.uiowa.edu]
- 4. utoledo.edu [utoledo.edu]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [(1S,3R)-3-Aminocyclohexanecarboxylic Acid NMR and HRMS analysis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1241999#1s-3r-3-aminocyclohexanecarboxylic-acid-nmr-and-hrms-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com